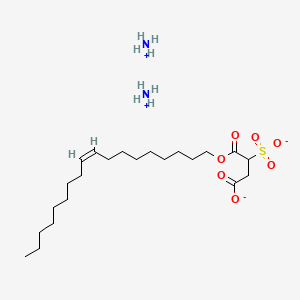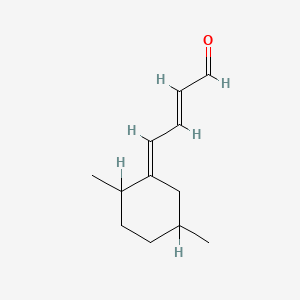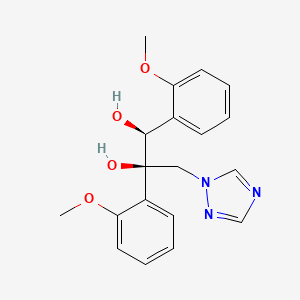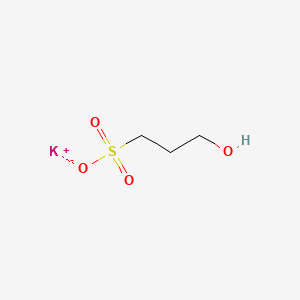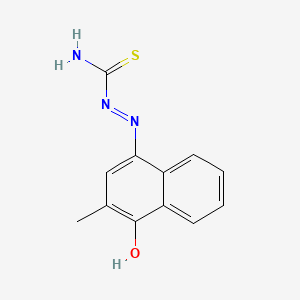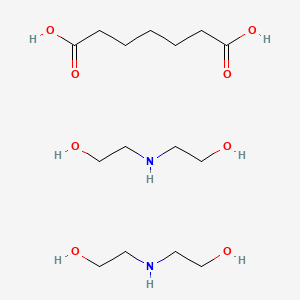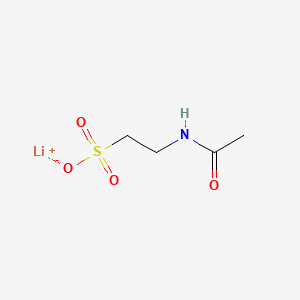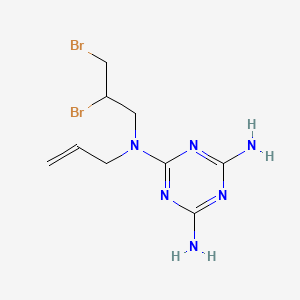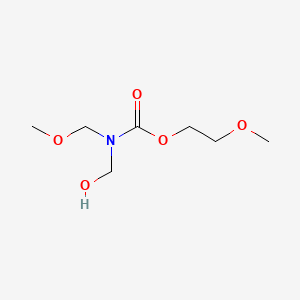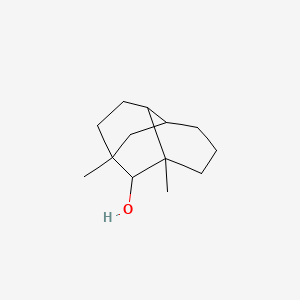
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is a chemical compound with the molecular formula C13H22O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) and a bicyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol typically involves the hydrogenation of 1,6-dimethylnaphthalene. The process includes the following steps:
Hydrogenation: 1,6-dimethylnaphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation and hydroxylation in large reactors, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to remove the hydroxyl group, forming decahydro-1,6-dimethylnaphthalene, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, amines, or ethers using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination, and alkyl halides for etherification.
Major Products Formed
Oxidation: Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-one (ketone) or decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-carboxylic acid (carboxylic acid).
Reduction: Decahydro-1,6-dimethylnaphthalene.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .
相似化合物的比较
Similar Compounds
Decahydro-1,6-dimethylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-carboxylic acid: Contains a carboxylic acid group, making it more acidic and reactive in different chemical environments.
Uniqueness
Decahydro-1,6-dimethyl-1,6-methanonaphthalen-9-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
CAS 编号 |
93940-35-3 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC 名称 |
1,3-dimethyltricyclo[5.3.1.03,8]undecan-2-ol |
InChI |
InChI=1S/C13H22O/c1-12-7-5-10-9(8-12)4-3-6-13(10,2)11(12)14/h9-11,14H,3-8H2,1-2H3 |
InChI 键 |
WDSGBNZSINBPCJ-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3C(C1)CCCC3(C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


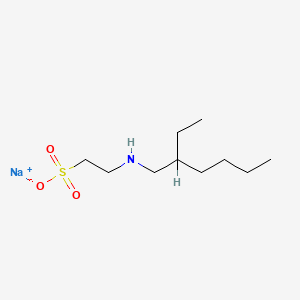

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
